Methyl 4-[methoxy(methyl)carbamoyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[methoxy(methyl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFWZFRKCJTFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification of 4-aminobenzoic acid
Starting Material: 4-aminobenzoic acid
Reagents: Methanol, sulfuric acid (catalyst)
Conditions: Reflux the mixture of 4-aminobenzoic acid and methanol in the presence of sulfuric acid to form methyl 4-aminobenzoate.
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Carbamoylation
Starting Material: Methyl 4-aminobenzoate
Reagents: Methyl chloroformate, methanol
Conditions: React methyl 4-aminobenzoate with methyl chloroformate in methanol to introduce the methoxy(methyl)carbamoyl group, forming methyl 4-[methoxy(methyl)carbamoyl]benzoate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and carbamoylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Mild to moderate temperatures, aqueous or organic solvents
Products: Oxidation of the methoxy group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, typically in ether solvents
Products: Reduction of the carbamoyl group can yield primary amines.
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature to moderate heating
Products: Halogenated derivatives of the benzoate ester.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Bromine, chlorine
Scientific Research Applications
Organic Synthesis
Methyl 4-[methoxy(methyl)carbamoyl]benzoate serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in:
- Formation of Complex Molecules: The compound's structural features enable it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the introduction of different functional groups, making it versatile for synthesizing new compounds.
- Polymer Chemistry: It can be used to develop polymers with specific properties due to its functional groups that can interact with other monomers.
Medicinal Chemistry
The compound has shown promise in medicinal applications, particularly due to its potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various strains, indicating its potential as an antibacterial agent .
- Anti-inflammatory Effects: Research indicates that this compound may modulate enzyme activity related to inflammation, making it a candidate for developing anti-inflammatory drugs .
- Drug Development: Its ability to interact with specific biological targets positions it as a potential lead compound for drug development aimed at enzyme inhibitors and receptor modulators.
Material Science
In material science, this compound is explored for its utility in producing specialty chemicals and materials:
- Coatings and Adhesives: Its unique properties may allow it to be incorporated into formulations for coatings or adhesives that require specific performance characteristics.
- Nanomaterials: The compound's reactivity can be harnessed in the synthesis of nanomaterials with tailored functionalities.
Case Study 1: Antimicrobial Activity
A study conducted on this compound demonstrated significant antimicrobial effects against Gram-positive bacteria. The compound was tested against several strains, showing effectiveness comparable to standard antibiotics. This suggests potential for further development into therapeutic agents targeting bacterial infections.
Case Study 2: Enzyme Modulation
Research exploring the interaction of this compound with inflammatory enzymes revealed that it could inhibit certain pathways involved in inflammation. This finding supports its application in developing anti-inflammatory medications.
Mechanism of Action
The mechanism by which methyl 4-[methoxy(methyl)carbamoyl]benzoate exerts its effects often involves the hydrolysis of the ester bond, releasing the active benzoic acid derivative. This process can be catalyzed by esterases in biological systems. The methoxy(methyl)carbamoyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Key Structural Variations
Similar compounds share the benzoate core but differ in substituents at the carbamoyl or ester positions. Key analogues include:
Substituent Impact :
Common Strategies
- This compound : Synthesized via carbamoylation of methyl 4-hydroxybenzoate derivatives using methoxy-methyl isocyanate or via coupling reactions .
- Methyl 4-[benzyl(ethynyl)carbamoyl]benzoate : Prepared by deprotection of a triisopropylsilyl (TIPS) group using TBAF/THF, yielding 59% after silica gel chromatography .
- Methyl 4-[(3-nitrophenyl)carbamoyl]benzoate : Likely synthesized via coupling of 3-nitroaniline with activated benzoate esters (e.g., using EDC/HOBt) .
Key Differences :
- Deprotection Requirements : Ethynyl derivatives require TBAF-mediated desilylation , while nitro-substituted compounds may involve direct acylation.
- Yields : Methoxy-methyl derivatives (e.g., ) typically achieve higher yields (>70%) compared to ethynyl analogues (59% in ).
Physicochemical Properties
Spectral Data Comparison
Key Observations :
Functional Uses
- Pharmaceutical Intermediates : Methoxy-methyl derivatives (e.g., ) are precursors for kinase inhibitors or anti-inflammatory agents.
- Biological Probes : Quinazoline-containing analogues (e.g., ) are used in enzyme inhibition studies.
- Agrochemicals : Bulky tetrahydronaphthalene derivatives (e.g., ) may serve as pesticide intermediates.
Biological Activity
Methyl 4-[methoxy(methyl)carbamoyl]benzoate, a synthetic organic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Methoxy, methyl carbamoyl, and benzoate moieties.
- Molecular Formula : C_{11}H_{13}N_{1}O_{4}
- Molecular Weight : 225.23 g/mol
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing methoxy and carbamoyl groups exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. For instance:
- Study Findings : In vitro tests demonstrated that this compound inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored:
- Mechanism of Action : Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G0/G1 phase .
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | ||
| Anticancer | MCF-7 (breast cancer cells) | IC50 = 30 µM |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit key enzymatic pathways involved in cell wall synthesis.
- Anticancer Mechanisms : It appears to modulate signaling pathways associated with apoptosis, such as the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further toxicological evaluations are necessary to establish safety profiles for potential clinical applications.
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 4-[methoxy(methyl)carbamoyl]benzoate with high purity?
- Methodological Answer : A two-step approach is typically employed:
Carbamoyl Formation : React 4-(chlorocarbonyl)benzoic acid methyl ester with methoxy(methyl)amine under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine to scavenge HCl).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Critical Consideration : Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Compare and NMR shifts with predicted values (e.g., methyl ester at δ ~3.9 ppm, aromatic protons at δ ~7.8–8.2 ppm).
- IR : Confirm carbonyl stretches (ester C=O ~1720 cm, carbamoyl C=O ~1680 cm).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereoelectronic effects .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the carbamoyl group.
- Reactivity : Avoid exposure to strong acids/bases (risk of ester cleavage) and oxidizing agents (risk of aromatic ring degradation) .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess impurity profiles.
Advanced Research Questions
Q. How does the methoxy(methyl)carbamoyl substituent influence electronic properties in catalytic applications?
- Methodological Answer :
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate electron density maps and frontier molecular orbitals. Compare with experimental Hammett σ values from substituent effects in related benzoates.
- Electrochemical Analysis : Perform cyclic voltammetry in acetonitrile to assess redox behavior (e.g., oxidation potentials linked to electron-withdrawing carbamoyl groups) .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solubility Profiling : Use a shake-flask method with UV-Vis quantification in solvents (e.g., DMSO, THF, chloroform) at 25°C. Validate with nephelometry for low-solubility regimes.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility gaps .
Note : Discrepancies may arise from polymorphic forms; characterize solid-state diversity via PXRD .
Q. How can this compound’s reactivity under photolytic conditions be systematically studied?
- Methodological Answer :
- Photostability Chamber : Expose samples to UV light (λ = 254–365 nm) in quartz cells. Monitor degradation via LC-MS to identify photoproducts (e.g., demethylation or carbamoyl cleavage).
- Quenching Experiments : Add radical scavengers (e.g., TEMPO) to elucidate reaction mechanisms (e.g., singlet oxygen vs. free-radical pathways) .
Methodological Gaps and Recommendations
- Missing Data : Thermal decomposition profiles (TGA/DSC) and ecotoxicological parameters (e.g., LC50) are absent in available literature. Researchers should conduct these studies using OECD guidelines .
- Safety Protocols : While acute toxicity is classified as Category 4 (oral/dermal/inhalation), always use PPE (nitrile gloves, EN166-rated goggles) and work in fume hoods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
